methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar structural features.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with comparable properties
Uniqueness
Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1823899-17-7 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-9-4-3-5-13-11(9)10(7-8)12(14)15-2/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
YXWYKAYGBSMNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC)NCCC2 |
Purity |
95 |
Origin of Product |
United States |
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